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Compound of Interest

Compound Name: 1H-Benzo(a)carbazole

Cat. No.: B14716123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Benzo(a)carbazole is a polycyclic aromatic hydrocarbon containing a carbazole moiety. This

document provides a comprehensive overview of its physical properties, with a focus on the

available data for its most stable tautomer, 11H-Benzo(a)carbazole. Due to the tautomeric

nature of this compound, data specifically for the 1H-Benzo(a)carbazole isomer is limited in

the scientific literature. The information presented herein is intended to serve as a valuable

resource for professionals in research and drug development.

Tautomerism of Benzo(a)carbazole
Benzo(a)carbazole exists as tautomers, with the hydrogen atom on the nitrogen being able to

shift to a carbon atom. The two primary tautomers are 1H-Benzo(a)carbazole and 11H-
Benzo(a)carbazole. The 11H-isomer is generally considered to be the more stable and is the

form for which most experimental data is available.

Caption: Tautomeric relationship between 1H- and 11H-Benzo(a)carbazole.
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The following table summarizes the key physical and chemical properties reported for 11H-
Benzo(a)carbazole.

Property Value

Molecular Formula C₁₆H₁₁N

Molecular Weight 217.27 g/mol

Melting Point 226-231 °C

Boiling Point 456 °C (estimated)

Solubility Slightly soluble in Acetonitrile and DMSO.

Appearance Powder to crystal

pKa 17.00 ± 0.30 (Predicted)

λmax (UV-Vis) 354 nm (in Ethanol)

Experimental Protocols
Detailed experimental methodologies for determining the key physical properties of carbazole

derivatives are outlined below. These are generalized protocols that can be adapted for 11H-
Benzo(a)carbazole.

Melting Point Determination
The melting point of a solid can be determined by packing a small amount of the powdered

substance into a capillary tube, which is then attached to a thermometer and placed in a

heating apparatus, such as a Mel-Temp apparatus or a Thiele tube. The sample is heated

slowly, and the temperature range from the first appearance of liquid to the complete

liquefaction of the solid is recorded as the melting point. For an unknown compound, a

preliminary rapid heating can be performed to determine an approximate melting point,

followed by a slower, more precise measurement.

Solubility Determination
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The solubility of polycyclic aromatic compounds like benzo(a)carbazole can be determined

using methods such as the dynamic coupled column liquid chromatographic (DCCLC)

technique. This method involves generating a saturated solution of the compound in the solvent

of interest and then quantitatively analyzing the concentration of the dissolved compound using

high-performance liquid chromatography (HPLC).

UV-Visible Spectroscopy
UV-Visible absorption spectra are recorded using a double beam spectrophotometer. A dilute

solution of the compound (typically around 10⁻⁵ M to prevent aggregation) is prepared in a

suitable solvent (e.g., ethanol, acetonitrile). The solution is placed in a quartz cuvette, and the

absorbance is measured over a range of wavelengths (typically 200-800 nm). The wavelength

of maximum absorbance (λmax) is a characteristic property of the compound.

Fluorescence Spectroscopy
Fluorescence spectra are obtained using a fluorescence spectrophotometer. A dilute solution of

the compound is excited at a specific wavelength (often at or near the λmax from the UV-Vis

spectrum), and the emitted light is scanned over a range of higher wavelengths. The resulting

spectrum shows the intensity of fluorescence at each emission wavelength. For polycyclic

aromatic hydrocarbons, this technique is highly sensitive and can be used for both qualitative

and quantitative analysis.

Putative Metabolic Pathway
While the specific metabolic pathways of 1H-Benzo(a)carbazole are not extensively

documented, it is likely to undergo metabolism similar to other carbazoles and polycyclic

aromatic hydrocarbons. The primary route of metabolism is expected to involve cytochrome

P450 (CYP) enzymes, leading to the formation of hydroxylated and epoxide metabolites, which

can then be conjugated and excreted.
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Caption: A putative metabolic pathway for Benzo(a)carbazole.

Conclusion
This technical guide provides a summary of the known physical properties of 11H-
Benzo(a)carbazole, the more stable tautomer of 1H-Benzo(a)carbazole. The provided

experimental protocols offer a foundation for researchers to conduct their own characterization

of this and related compounds. The proposed metabolic pathway, based on analogous

molecules, serves as a starting point for further toxicological and pharmacological
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investigations. As a compound of interest in various scientific fields, a deeper understanding of

the properties of benzo(a)carbazole is crucial for its potential applications.

To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties
of Benzo(a)carbazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14716123#what-are-the-physical-properties-of-1h-
benzo-a-carbazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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